molecular formula C8H6F3NO B2868935 2-Amino-3-(trifluoromethyl)benzaldehyde CAS No. 1288999-00-7

2-Amino-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2868935
CAS No.: 1288999-00-7
M. Wt: 189.137
InChI Key: UDZCBJNPRDYHQX-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.137. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCBJNPRDYHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Ortho Amino Aromatic Aldehydes As Synthetic Intermediates

Ortho-amino aromatic aldehydes, such as 2-aminobenzaldehyde (B1207257), are highly valued synthetic intermediates due to the proximate arrangement of their amino and aldehyde functionalities. orgsyn.orgwikipedia.org This unique structural feature allows for a diverse range of intramolecular cyclization reactions, providing efficient pathways to a variety of heterocyclic scaffolds. ekb.eg One of the most classic and widely employed applications of ortho-aminobenzaldehydes is in the Friedländer synthesis of quinolines. orgsyn.orgwikipedia.org This condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group offers a straightforward and versatile method for constructing the quinoline (B57606) core, a privileged scaffold in medicinal chemistry. orgsyn.org

The reactivity of ortho-aminobenzaldehydes extends beyond quinoline synthesis. They are precursors to a wide array of fused heterocyclic systems, including quinazolinones, benzodiazepines, and other nitrogen-containing polycycles. nih.govrsc.org The amino group can act as a nucleophile, while the aldehyde provides an electrophilic center, facilitating a cascade of reactions to build molecular complexity in a single step. nih.gov The inherent reactivity of these bifunctional molecules makes them indispensable tools for synthetic chemists aiming to construct intricate molecular frameworks with potential biological activity. researchgate.net

The Strategic Impact of Trifluoromethylation on Aromatic Systems in Chemical Synthesis

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a widely adopted strategy in modern drug design and materials science, owing to the unique and beneficial properties this substituent imparts. mdpi.comhovione.comnih.gov The trifluoromethyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the three fluorine atoms. vaia.comvaia.comtcichemicals.com This potent inductive effect significantly alters the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets. mdpi.comtcichemicals.com

From a medicinal chemistry perspective, trifluoromethylation offers several key advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate. mdpi.com

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. mdpi.comnih.govnih.gov

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and target binding. nih.gov

Improved Receptor Binding: The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding affinity and selectivity for a biological target. mdpi.comresearchgate.net It can participate in favorable interactions within a receptor's binding pocket, including dipole-dipole and orthogonal multipolar interactions.

These properties have led to the incorporation of the trifluoromethyl group into a vast number of pharmaceuticals across various therapeutic areas. mdpi.comtandfonline.comnih.gov

An Overview of Current Research Trajectories for 2 Amino 3 Trifluoromethyl Benzaldehyde and Analogous Fluorinated Ortho Amino Aromatic Aldehydes

Strategic Approaches to Fluorinated ortho-Amino Benzaldehyde (B42025) Scaffolds

The construction of fluorinated ortho-amino benzaldehyde scaffolds, such as this compound, relies on two main strategic approaches: the functionalization of pre-existing fluorinated aromatic compounds and the convergent assembly of the core structure from smaller fragments.

Regioselective Functionalization of Fluorinated Aromatic Precursors

This approach begins with a fluorinated aromatic compound, often a trifluoromethyl-substituted aniline (B41778) or benzene (B151609) derivative, and sequentially introduces the other required functional groups in a regioselective manner. researchgate.netresearchgate.net The inherent directing effects of the substituents on the aromatic ring are harnessed to guide the incoming groups to the desired positions. For instance, the trifluoromethyl group is a meta-director, while the amino group is an ortho-, para-director. Careful selection of reaction conditions and protecting group strategies is crucial to overcome conflicting directing effects and achieve the desired 1,2,3-substitution pattern.

Visible-light-induced radical trifluoromethylation of anilines using reagents like the Togni reagent has emerged as a powerful tool for introducing the trifluoromethyl group. researchgate.net This method offers an economical and effective route to trifluoromethylated anilines, which can then be further functionalized. researchgate.netresearchgate.net

Advanced Synthetic Transformations for the Introduction of Amino and Trifluoromethyl Groups

Modern synthetic organic chemistry offers a variety of advanced techniques for the precise introduction of amino and trifluoromethyl groups onto aromatic rings.

Directed ortho-Metalation and Subsequent Functionalization (e.g., Lithiation, Azidation, and Amination Sequences)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.com A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgchem-station.com This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce various functional groups. wikipedia.org

For the synthesis of this compound, a protected amino group can serve as the DMG to direct the introduction of the trifluoromethyl group at the ortho-position. Alternatively, a trifluoromethyl group can direct the ortho-lithiation, followed by the introduction of an amino group precursor, such as an azide, which can be subsequently reduced. Picolinamide-assisted, iron-catalyzed photoinduced C-H functionalization has also been developed for the ortho-trifluoromethylation of anilines. rsc.org

Directing GroupMetalating AgentElectrophileSubsequent Transformation
Protected Aminen-ButyllithiumTrifluoromethylating AgentDeprotection
Trifluoromethyln-ButyllithiumAzide SourceReduction to Amine
PicolinamideIron Catalyst (photoinduced)Trifluoromethylating AgentHydrolysis

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. researchgate.netresearchgate.net This includes fine-tuning parameters such as solvent, temperature, reaction time, and the choice of catalyst.

For metal-catalyzed reactions, such as cross-coupling or C-H activation, the selection of the appropriate ligand is crucial for achieving high efficiency and regioselectivity. In DoM reactions, additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the rate of lithiation. nih.gov The development of novel catalysts and reaction conditions continues to improve the synthesis of complex molecules like this compound, making them more accessible for various applications. researchgate.net

Reaction StepKey Parameters for OptimizationCatalyst/Reagent Examples
TrifluoromethylationTrifluoromethylating agent, catalyst, solvent, temperatureTogni reagent, Langlois' reagent, CuI, Fe catalysts
Directed ortho-MetalationOrganolithium reagent, directing group, temperature, additivesn-BuLi, s-BuLi, TMEDA, picolinamide
Aldehyde InstallationFormylating agent, oxidant, reaction conditionsDMF, formaldehyde (B43269) followed by PCC or Swern oxidation

Reaction Pathway Elucidation through Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for this compound often relies on a combination of kinetic studies and spectroscopic monitoring to identify intermediates and determine rate-limiting steps. Kinetic analyses involve systematically varying reactant concentrations and temperature to establish the reaction order and activation parameters, providing quantitative insight into the transition state.

For instance, in condensation reactions, the rate of disappearance of the benzaldehyde can be monitored using techniques like UV-Vis or NMR spectroscopy. Spectroscopic methods are particularly powerful for detecting transient species. The electron transfer stopped-flow (ETSF) method, for example, allows for the generation and spectroscopic detection of short-lived radical intermediates within milliseconds, enabling the kinetic analysis of their subsequent reactions. rsc.org While not specifically documented for this compound, such techniques could be applied to study its redox-initiated transformations by observing the formation and decay of reactive intermediates.

ReactantInitial Concentration (mol/L)Rate of Product Formation (mol/L·s)
This compound0.11.5 x 10⁻⁴
This compound0.23.0 x 10⁻⁴
Ketone Reactant0.11.5 x 10⁻⁴
Ketone Reactant0.23.1 x 10⁻⁴

This interactive table presents hypothetical data from a kinetic experiment, illustrating how reaction rates might change with reactant concentrations. Such data helps in determining the reaction order with respect to each reactant.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Electrophilic/Nucleophilic Character

The trifluoromethyl (-CF3) group is a dominant factor governing the reactivity of this compound. As one of the strongest electron-withdrawing groups in organic chemistry, it significantly modulates the electronic properties of the entire molecule. tcichemicals.comnih.gov

The primary influence of the -CF3 group is its powerful negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. This effect has several key consequences:

Deactivation of the Aromatic Ring: The -CF3 group withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions.

Enhanced Electrophilicity of the Aldehyde: The electron-withdrawing nature of the -CF3 group is transmitted through the aromatic system to the aldehyde functionality. This intensifies the partial positive charge on the carbonyl carbon, making the aldehyde group a significantly stronger electrophile and more reactive towards nucleophiles. tcichemicals.com

Reduced Basicity of the Amino Group: The electron density on the nitrogen atom of the ortho-amino group is also diminished, which reduces its basicity and nucleophilicity compared to aniline or other aminobenzaldehydes without such a strong deactivating group.

These electronic modifications are crucial in directing the course of reactions. For example, the enhanced electrophilicity of the aldehyde carbonyl often dictates that the initial step in many reactions is a nucleophilic attack at this site. The trifluoromethyl group's ability to increase lipophilicity and metabolic stability is also a key reason for its frequent incorporation into pharmaceutical compounds. mdpi.comnih.gov

Intramolecular Cyclization Mechanisms Initiated by ortho-Amino and Aldehyde Proximity

The ortho-positioning of the amino and aldehyde groups in this compound provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems, most notably quinolines.

The Friedländer annulation is a classic and efficient method for synthesizing quinolines, involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone. nih.govnih.gov The reaction, which can be catalyzed by either acids or bases, is believed to proceed through one of two primary mechanistic pathways. wikipedia.org

Pathway A (Aldol First): This pathway begins with an intermolecular aldol (B89426) condensation between the enolate of the ketone and the aldehyde group of this compound. This is followed by a dehydration step to form an unsaturated carbonyl compound. The final step is an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, followed by dehydration to yield the aromatic quinoline (B57606) ring. researchgate.net

Pathway B (Schiff Base First): In this alternative mechanism, the initial step is the formation of a Schiff base (imine) between the amino group and the ketone. This is followed by an intramolecular aldol-type reaction, where the enolizable α-carbon of the ketone moiety attacks the aldehyde carbonyl. The resulting intermediate then undergoes dehydration to form the quinoline product. wikipedia.org

The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially favoring pathways that involve an initial nucleophilic attack at this site, such as the aldol addition in Pathway A. Various Lewis acids and other catalysts have been employed to optimize this reaction. rsc.org

Imine exchange, also known as transimination, is a fundamental process where an existing imine reacts with a new amine to form a different imine, or an aldehyde/ketone reacts with an amine to form an imine. This process is reversible and typically proceeds through four-membered cyclic transition states or via a tetrahedral carbinolamine intermediate. rsc.org

In the context of reactions involving this compound, imine formation is a key mechanistic step, particularly in the Schiff base-first pathway of the Friedländer synthesis. The reaction of the aldehyde with a primary amine can lead to the formation of an intermediate imine. This pathway can be part of a larger catalytic cycle or a prelude to intramolecular cyclization, where the newly formed imine undergoes further transformation. The equilibrium of imine formation can be influenced by reaction conditions, such as pH and the removal of water.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for dissecting complex reaction mechanisms at the molecular level. researchgate.net These approaches provide detailed energetic and structural information about reaction pathways that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying organic reactions. nih.govnih.gov For reactions involving this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov

Analyze Transition States: DFT allows for the precise location and characterization of transition state structures, which represent the highest energy point along a reaction coordinate. Analyzing the geometry of a transition state provides critical insights into the bond-forming and bond-breaking processes occurring during that step. researchgate.net

Determine Activation Energy Barriers: The calculated energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡). By comparing the activation barriers for competing pathways, such as the two proposed mechanisms for the Friedländer synthesis, chemists can predict which pathway is kinetically favored under a given set of conditions. researchgate.net

For example, DFT calculations could be used to determine the energy barriers for the initial aldol condensation versus the initial Schiff base formation in the Friedländer reaction of this compound, thereby providing theoretical evidence for the preferred mechanistic pathway.

Mechanistic Step (Friedländer Synthesis)Pathway A (Aldol First) ΔG‡ (kcal/mol)Pathway B (Schiff Base First) ΔG‡ (kcal/mol)
Initial Intermolecular Reaction18.521.2
Intramolecular Cyclization15.312.8
Dehydration/Aromatization10.111.5

This interactive table displays hypothetical activation energy barriers (ΔG‡) calculated using DFT for the competing pathways of a Friedländer-type reaction. Such data helps researchers determine the most kinetically favorable reaction mechanism.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to predict the feasibility and outcome of a chemical reaction. The theory posits that the most significant interactions occur between the frontier orbitals, with the HOMO of one molecule interacting with the LUMO of another. The energy and symmetry of these orbitals are key determinants of reaction pathways and selectivity.

In the context of this compound, FMO theory can provide valuable insights into its reactivity. The presence of an electron-donating amino group (-NH₂) and a strongly electron-withdrawing trifluoromethyl group (-CF₃) on the benzaldehyde ring significantly influences the energy and distribution of its frontier orbitals. The amino group tends to raise the energy of the HOMO, making the molecule more nucleophilic, while the trifluoromethyl and aldehyde groups lower the energy of the LUMO, rendering the molecule more electrophilic at certain positions.

The analysis of the HOMO and LUMO of this compound would allow for the prediction of its behavior in various reactions:

Electrophilic Reactions: The location of the HOMO would indicate the most probable sites for electrophilic attack. The electron-donating amino group is expected to increase the electron density at the ortho and para positions of the aromatic ring, making these sites more susceptible to electrophiles.

Nucleophilic Reactions: The distribution of the LUMO would highlight the regions most susceptible to nucleophilic attack. The electron-withdrawing nature of the aldehyde and trifluoromethyl groups would lower the electron density in the aromatic ring and particularly at the carbonyl carbon, making it a prime target for nucleophiles.

The table below presents hypothetical data for related compounds to illustrate the kind of information that would be generated in a computational study of this compound. These values are essential for predicting chemical reactivity and stability. dergipark.org.trresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-chloro-5-(trifluoromethyl)aniline-6.54-1.235.31

Furthermore, FMO theory is instrumental in predicting the regioselectivity and stereoselectivity of cycloaddition reactions, such as Diels-Alder reactions, where this compound or its derivatives could act as either the diene or dienophile. The orbital coefficients of the HOMO and LUMO at different atomic centers would determine the preferred orientation of the interacting molecules, leading to the formation of a specific regioisomer.

Applications of 2 Amino 3 Trifluoromethyl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The dual functionality of 2-Amino-3-(trifluoromethyl)benzaldehyde provides a powerful platform for the synthesis of diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The ortho-amino aldehyde motif is a classic precursor for annulation strategies that build fused ring systems.

The Friedländer annulation is a cornerstone reaction for the synthesis of quinoline (B57606) derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., an enolizable ketone or aldehyde). This compound is an ideal substrate for this reaction, serving as the 2-aminoaryl aldehyde component. The reaction typically proceeds under acidic or basic catalysis, leading to the formation of an 8-(trifluoromethyl)quinoline (B1315200) core structure. The substituents on the final quinoline ring are determined by the choice of the active methylene (B1212753) compound.

For instance, the reaction with acetone (B3395972) would yield 2-methyl-8-(trifluoromethyl)quinoline, while reaction with ethyl acetoacetate (B1235776) would produce ethyl 2-methyl-8-(trifluoromethyl)quinoline-3-carboxylate. The general mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.

Reaction scheme for Friedländer synthesisFigure 1. General scheme of the Friedländer synthesis using this compound.

The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines, as illustrated by the following examples.

2-Aminoaryl Aldehyde ComponentActive Methylene ComponentCatalystProductYield (%)
2-Aminobenzaldehyde (B1207257)Ethyl acetoacetateL-prolineEthyl 2-methylquinoline-3-carboxylate95
2-AminobenzaldehydeCyclohexanoneKOH1,2,3,4-Tetrahydroacridine92
2-Amino-5-chlorobenzaldehydeAcetophenonep-TsOH6-Chloro-2-phenyl-8-(trifluoromethyl)quinoline88
This compoundDimedonePiperidine9,9-Dimethyl-12-(trifluoromethyl)-9,10-dihydroacridin-1(8H)-one(Predicted)

This table presents representative examples of the Friedländer synthesis to illustrate the scope of the reaction.

While naphthyridine synthesis typically starts from aminopyridine precursors, analogous cyclization strategies can be employed. A suitably designed aminopyridine carbaldehyde bearing a trifluoromethyl group could undergo similar condensation reactions to afford trifluoromethyl-substituted naphthyridines, which are important scaffolds in drug discovery.

Quinazolinone scaffolds are prevalent in numerous biologically active compounds. A common synthetic route to 4(3H)-quinazolinones involves the condensation of a 2-aminobenzamide (B116534) with an aldehyde. In this context, this compound can act as the aldehyde partner. The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. Subsequent oxidation or dehydrogenation of the resulting dihydroquinazolinone intermediate furnishes the final aromatic quinazolinone product. This method allows for the introduction of the 2-amino-3-(trifluoromethyl)phenyl moiety at the 2-position of the quinazolinone core.

Reaction scheme for Quinazolinone synthesisFigure 2. Synthesis of a quinazolinone scaffold from this compound.

The scope of this reaction is broad, accommodating a variety of substituted 2-aminobenzamides and aldehydes.

Aldehyde2-Aminobenzamide DerivativeCatalyst/OxidantProductYield (%)
Benzaldehyde (B42025)2-Aminobenzamidep-TsOH / I₂2-Phenylquinazolin-4(3H)-one85
4-Chlorobenzaldehyde2-Amino-5-bromobenzamidep-TsOH / K₂S₂O₈6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one82
2-Naphthaldehyde2-AminobenzamideYb(OTf)₃ / O₂2-(Naphthalen-2-yl)quinazolin-4(3H)-one90
This compound2-Aminobenzamidep-TsOH / DDQ2-(2-Amino-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one(Predicted)

This table provides examples of quinazolinone synthesis to show the reaction's applicability.

The aldehyde functionality of this compound is also a key handle for participating in multicomponent reactions to build other important heterocyclic systems.

Dihydropyrimidine (B8664642) Architectures: The Biginelli reaction is a classic one-pot, three-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. nih.gov The reaction condenses an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions. This compound can serve as the aldehyde component, leading to dihydropyrimidines bearing the 2-amino-3-(trifluoromethyl)phenyl group at the 4-position. These products are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reaction scheme for Biginelli reactionFigure 3. Biginelli reaction for the synthesis of a dihydropyrimidine derivative.
Aldehyde Componentβ-KetoesterUrea/ThioureaCatalystYield (%)
BenzaldehydeEthyl acetoacetateUreaHCl92
4-NitrobenzaldehydeMethyl acetoacetateThioureaYb(OTf)₃89
3-HydroxybenzaldehydeEthyl benzoylacetateUreaL-proline95
This compoundEthyl acetoacetateUreaCuCl₂·2H₂O(Predicted)

This table illustrates the scope of the Biginelli reaction with various components.

Chromene Architectures: The synthesis of 2-amino-4H-chromenes is another valuable multicomponent reaction, typically involving an aldehyde, malononitrile, and an activated phenol (B47542) (e.g., resorcinol, naphthol). The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent cyclization. While this compound can participate as the aldehyde component, this specific reaction requires a phenolic substrate to form the chromene's pyran ring.

Beyond the construction of simple bicyclic systems, this compound can be employed in more complex cascade or domino reactions to build intricate, fused polycyclic heterocycles with stereocontrol. For example, an intramolecular Pictet-Spengler reaction could be envisioned. This would first involve the conversion of the amino group into a more complex amine, such as a tryptamine (B22526) derivative, through N-alkylation. The resulting secondary amine could then react with the neighboring aldehyde group under acidic conditions to form a new stereocenter during the cyclization process, leading to a tetrahydro-β-carboline derivative fused to the trifluoromethyl-bearing benzene (B151609) ring. The stereoselectivity of such a reaction can often be controlled by using chiral acids or auxiliaries.

Further transformations could then be used to elaborate this initial fused system into even more complex polycyclic architectures. Such strategies are at the forefront of synthetic chemistry, enabling efficient access to complex natural product-like scaffolds.

Synthesis of Chiral Fluorinated Amino Compounds

The aldehyde group of this compound is a prime site for transformations that introduce new stereocenters, providing access to valuable chiral building blocks.

The synthesis of chiral β-amino-α-trifluoromethyl alcohols represents a significant area of organofluorine chemistry, as these motifs are important in the design of peptidomimetics and other biologically active molecules. nih.gov A direct route to these compounds involves the nucleophilic trifluoromethylation of the aldehyde group in this compound. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) are commonly used for this purpose, typically activated by a fluoride (B91410) source.

This addition reaction converts the prochiral aldehyde into a chiral secondary alcohol, creating a stereocenter at the carbinol carbon. The product of this reaction is 1-(2-amino-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.

Reaction scheme for trifluoromethylationFigure 4. Nucleophilic trifluoromethylation to form a chiral β-amino-α-trifluoromethyl alcohol.

Achieving high enantioselectivity is crucial, and several strategies have been developed for the asymmetric trifluoromethylation of aldehydes. These include the use of chiral catalysts or the temporary conversion of the substrate into a chiral intermediate. For example, the amino group of the starting material could first be reacted with a chiral auxiliary to direct the incoming trifluoromethyl group to a specific face of the aldehyde. Alternatively, a chiral Lewis acid or organocatalyst can be used to control the stereochemical outcome of the addition. unipd.itnih.gov

AldehydeTrifluoromethylating AgentCatalyst/AuxiliaryStereoselectivity
BenzaldehydeTMSCF₃Chiral N,N'-dioxide-Sc(OTf)₃ complex96% ee
CinnamaldehydeTMSCF₃(R)-BINOL-derived phosphoramidite91% ee
2-NaphthaldehydeTMSCF₃Cinchona alkaloid-based organocatalyst99% ee
This compoundTMSCF₃Chiral catalyst(Predicted high ee)

This table shows examples of asymmetric trifluoromethylation of aldehydes.

Derivation of Noncanonical Amino Acids

The presence of both an amino group and an aldehyde functionality makes this compound a potential precursor for various amino acid scaffolds. For instance, it could theoretically undergo reactions such as the Strecker synthesis. In a hypothetical Strecker synthesis, this compound would react with a cyanide source (e.g., potassium cyanide) and an ammonium (B1175870) salt to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield a phenylalanine derivative bearing a trifluoromethyl group at the ortho position of the aromatic ring.

Another plausible, yet undocumented, approach could involve reductive amination. The aldehyde group could be reductively aminated with an amino acid ester or a chiral amine to introduce the amino acid backbone. Further synthetic manipulations would then be necessary to complete the synthesis of the desired noncanonical amino acid.

It is important to reiterate that these are hypothetical applications based on the known reactivity of bifunctional aromatic compounds. Dedicated research would be required to validate the feasibility and efficiency of these synthetic pathways for producing noncanonical amino acids from this compound.

Use in Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy. Although specific examples of this compound participating in well-known MCRs such as the Ugi, Passerini, Biginelli, or Hantzsch reactions are not reported in the surveyed literature, its chemical structure suggests it could be a viable substrate for the synthesis of various heterocyclic scaffolds.

The presence of an ortho-amino group and an aldehyde functionality makes this compound a suitable candidate for condensation reactions that form the basis of many MCRs leading to heterocyclic systems. For example, it could potentially be employed in reactions that lead to the formation of quinoline or quinazoline (B50416) cores, which are prevalent scaffolds in medicinal chemistry.

One such reaction is the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, which leads to the formation of quinolines. In this context, this compound could react with various ketones or β-dicarbonyl compounds to produce trifluoromethyl-substituted quinolines.

Furthermore, its structure is amenable to variations of the Biginelli reaction. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, modifications of this reaction could potentially accommodate an aminobenzaldehyde derivative to construct more complex, fused heterocyclic systems.

The table below outlines hypothetical MCRs where this compound could serve as a key building block, leading to diverse molecular scaffolds.

Multi-Component ReactionPotential Reactants with this compoundResulting Scaffold
Friedländer AnnulationKetones (e.g., acetone, acetophenone), β-Ketoesters (e.g., ethyl acetoacetate)Trifluoromethyl-substituted Quinolines
Combes Quinoline Synthesisβ-DiketonesTrifluoromethyl-substituted Quinolines
Doebner-von Miller Reactionα,β-Unsaturated carbonyl compoundsTrifluoromethyl-substituted Quinolines
Modified Biginelli Reactionβ-Dicarbonyl compounds, Urea/ThioureaFused Pyrimidinone Heterocycles

It is crucial to emphasize that the applications listed in the table are speculative and based on the chemical nature of this compound. Experimental validation is necessary to confirm its utility in these multi-component strategies for scaffold assembly. The exploration of this compound in MCRs could open new avenues for the synthesis of novel trifluoromethyl-containing heterocyclic compounds with potential biological activities.

Derivatization Strategies for 2 Amino 3 Trifluoromethyl Benzaldehyde and Its Analogs

The strategic derivatization of 2-amino-3-(trifluoromethyl)benzaldehyde offers a versatile platform for generating a wide array of complex molecules and functional materials. The presence of three distinct functional groups—the aldehyde, the aromatic amine, and the trifluoromethyl group—allows for a multi-faceted approach to chemical modification. Each group can be targeted with a high degree of selectivity to build diverse molecular scaffolds, introduce specific functionalities, or prepare derivatives for analytical and materials science applications.

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Trifluoromethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-3-(trifluoromethyl)benzaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For a compound like 2-(Trifluoromethyl)benzaldehyde, the aromatic protons would appear as a complex multiplet, while the aldehyde proton would be a distinct singlet at a downfield chemical shift (typically 9-10 ppm). In this compound, the introduction of the amino group (-NH₂) would introduce a broad signal and shift the positions of the adjacent aromatic protons.

¹³C NMR: Carbon-13 NMR is used to determine the number and chemical environment of carbon atoms. The spectrum of a substituted benzaldehyde (B42025) would show distinct signals for the carbonyl carbon (aldehyde), the carbon bearing the trifluoromethyl group, and the aromatic carbons. The specific chemical shifts help confirm the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a particularly powerful and sensitive technique. It provides a clean spectrum, often with a single sharp signal for the -CF₃ group, unless there is coupling to nearby protons or other fluorine atoms. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and position of the fluorine-containing group. illinois.edunih.gov The large chemical shift range of ¹⁹F NMR makes it a valuable tool for studying conformational changes and intermolecular interactions. illinois.edu

Below is a table of representative NMR data for a related compound, 3-(Trifluoromethyl)benzaldehyde (B1294959), which illustrates the typical chemical shifts observed.

Nucleus Chemical Shift (ppm) Description
¹H NMR ~10.1Aldehyde proton (CHO)
~8.2 - 7.7Aromatic protons
¹³C NMR ~191Carbonyl carbon (C=O)
~137 - 124Aromatic carbons
~123 (quartet)Trifluoromethyl carbon (CF₃)

Note: Data is illustrative for 3-(Trifluoromethyl)benzaldehyde. The exact shifts for this compound would differ due to the different substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its elemental composition.

MS: In a standard mass spectrum, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₈H₆F₃NO), the molecular ion peak would confirm the nominal molecular weight. The fragmentation pattern, which shows peaks corresponding to smaller fragments of the molecule, can provide additional structural clues.

HRMS: High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula from the measured mass. For example, HRMS can distinguish between two different molecules that have the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Technique Information Provided Application Example
MS Nominal Molecular Weight, Fragmentation PatternConfirms the molecular weight of the synthesized compound.
HRMS Exact Mass, Elemental CompositionProvides the precise molecular formula, e.g., C₈H₆F₃NO.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, key characteristic absorption bands would include:

N-H stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

C-F stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Functional Group Expected IR Absorption Range (cm⁻¹)
Amine (N-H Stretch)3300 - 3500
Aldehyde (C=O Stretch)1680 - 1700
Trifluoromethyl (C-F Stretch)1100 - 1350

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a synthesized compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from any starting materials, byproducts, or impurities. A sample is passed through a column containing a stationary phase, and a detector measures the components as they elute. The purity of the sample is determined by the relative area of the peak corresponding to the desired product.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of LC with the detection power of mass spectrometry. As components elute from the LC column, they are directly introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the confident identification of impurities and byproducts.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. nih.gov It is particularly useful for analyzing complex reaction mixtures and for the high-throughput screening of derivatives. nih.govnih.gov

Technique Primary Use Key Advantage
HPLC Purity AssessmentRobust and widely applicable for quantitative analysis.
LC-MS Purity Assessment & Impurity IdentificationCombines separation with mass identification.
UPLC High-throughput analysis, Reaction MonitoringFaster run times and higher resolution than HPLC. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. mt.com This analysis provides information about the thermal stability and decomposition profile of a compound. mt.com For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. For its derivatives or formulations, TGA can be used to determine the temperature of solvent loss, decomposition of different components, and the amount of residual inorganic material. researchgate.net The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. github.io DFT calculations are instrumental in understanding the electronic structure of 2-Amino-3-(trifluoromethyl)benzaldehyde, which is governed by the interplay of the electron-donating amino (-NH2) group, the strongly electron-withdrawing trifluoromethyl (-CF3) group, and the electrophilic aldehyde (-CHO) group on the aromatic ring.

The first step in a DFT study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. elte.hu This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. For this compound, this analysis would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects.

Conformational analysis focuses on identifying various stable isomers (conformers) that arise from the rotation around single bonds. beilstein-journals.orgnih.gov Key rotational degrees of freedom in this molecule include the C-C bond connecting the aldehyde group to the ring, the C-C bond of the trifluoromethyl group, and the C-N bond of the amino group. The relative energies of different conformers are influenced by steric hindrance and potential intramolecular interactions, such as a possible hydrogen bond between a hydrogen atom of the amino group and the oxygen atom of the adjacent aldehyde group. This interaction could lead to a quasi-planar, six-membered ring structure, significantly stabilizing that particular conformation. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond Lengths C-NH21.37 Å
C-CF31.51 Å
C-CHO1.48 Å
C=O1.22 Å
N-H1.01 Å
C-F1.34 Å
Bond Angles C-C-N121.5°
C-C-C(F3)122.0°
C-C-C(HO)124.0°
O=C-H121.0°
Dihedral Angle N-C-C-O~0° (planar)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net It visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge distribution. nih.gov

For this compound, the MEP map would reveal distinct regions of charge localization:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. nih.gov The nitrogen atom of the amino group would also exhibit a region of negative potential.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms of the amino group would be characterized by strongly positive potential. The area around the trifluoromethyl group would also show positive potential due to the strong electron-withdrawing nature of the fluorine atoms.

Neutral Potential (Green): The carbon atoms of the benzene (B151609) ring would generally represent regions of intermediate potential, though influenced by the attached functional groups.

This analysis helps in understanding the molecule's intermolecular interaction patterns and predicting how it will engage with other reactants or biological macromolecules. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into Lewis-like structures (bonds, lone pairs, core orbitals). fluorine1.ruwisc.edu This method is particularly useful for quantifying intramolecular interactions, charge transfer, and electron delocalization. q-chem.comresearchgate.net

In this compound, NBO analysis would quantify several key electronic effects:

Electron Delocalization: The analysis would show significant delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the benzene ring. This donor-acceptor interaction, represented as LP(N) → π*(C-C), stabilizes the molecule and is characteristic of anilines.

Inductive and Resonance Effects: The strong electron-withdrawing effects of the -CF3 and -CHO groups would be evident through the natural charges on the atoms. These groups pull electron density from the ring, influencing its aromaticity and reactivity.

Intramolecular Hydrogen Bonding: If a stable conformer with an intramolecular hydrogen bond exists, NBO analysis would identify the donor-acceptor interaction between the lone pair of the aldehyde oxygen and the antibonding orbital of the N-H bond (LP(O) → σ*(N-H)).

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of the interaction's strength. researchgate.net

Table 2: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C2-C3)35.5π-conjugation (Donation)
π (C4-C5)π* (C=O)20.1Resonance (Withdrawal)
LP (O1)σ* (N1-H)4.2Intramolecular H-bond
σ (C-H)σ* (C-F)2.5Hyperconjugation

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. biu.ac.il

For this compound, an MD simulation would:

Explore Conformational Space: By simulating the molecule's movements at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the aldehyde and trifluoromethyl groups.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

To develop such a model, a series of derivatives would be synthesized, and their reactivity in a specific reaction would be measured experimentally. Concurrently, DFT calculations would be performed for each derivative to compute a set of molecular descriptors. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken or NBO atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

By using statistical methods like multiple linear regression, a correlation could be established between these descriptors and the observed reactivity, leading to a predictive model for designing new derivatives with desired properties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is crucial in drug design for predicting the binding affinity and interaction patterns of a potential drug candidate within a biological target's active site. ijpsr.com

Hypothetically, molecular docking could be employed to assess the potential of this compound as a scaffold for designing enzyme inhibitors. nih.gov The process would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target receptor.

Docking Simulation: Using software to systematically sample various positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the aldehyde oxygen can act as an acceptor.

Hydrophobic Interactions: The benzene ring can form hydrophobic contacts.

π-π Stacking: The aromatic ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site.

Table 3: Hypothetical Molecular Docking Results of this compound with a Model Kinase Receptor

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8GLU-81, LEU-132H-bond with -NH2, H-bond with C=O
2-7.5VAL-23, ALA-35Hydrophobic interaction with ring
3-7.2PHE-80π-π stacking with benzene ring

These computational studies, from DFT to molecular docking, provide a comprehensive, atomistic-level understanding of this compound, elucidating its structure, electronic properties, and potential for chemical and biological interactions.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic and More Sustainable Synthetic Routes

Current synthetic methods for producing 2-Amino-3-(trifluoromethyl)benzaldehyde and related structures often rely on traditional, multi-step processes. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies. A primary area of investigation will be the application of novel catalytic systems. For instance, palladium-catalyzed reactions have proven effective for the trifluoromethylation of bromoaromatics containing amine and aldehyde functionalities, suggesting a potential route for late-stage functionalization. rsc.org

Furthermore, the burgeoning field of biocatalysis offers a promising avenue for sustainable synthesis. Engineered enzymes, such as variants of cytochrome c552, have been successfully used for the enantioselective synthesis of α-trifluoromethyl amines through asymmetric N–H carbene insertion. nih.gov Adapting such biocatalytic platforms could provide highly selective and environmentally friendly routes to chiral derivatives of this compound. nih.gov The development of multifunctional, recyclable catalysts, perhaps inspired by base-metal systems used in the synthesis of other amino-containing heterocycles, could also significantly reduce waste and improve process efficiency. nih.gov Research into transition-metal-free synthesis pathways, which are gaining traction for their cost-effectiveness and reduced environmental impact, represents another critical direction. acs.org

Synthetic StrategyPotential AdvantagesRelevant Research Area
Palladium-Catalyzed Cross-Coupling High efficiency, functional group toleranceLate-stage trifluoromethylation
Biocatalysis (Engineered Enzymes) High enantioselectivity, sustainable conditions, reduced wasteAsymmetric synthesis of chiral amines
Multifunctional Heterogeneous Catalysts Catalyst recyclability, simplified workup, process intensificationTandem and one-pot reactions
Transition-Metal-Free Reactions Lower cost, reduced toxicity and environmental impactSynthesis of aminopyridines and related heterocycles

Expansion of Synthetic Utility in the Construction of Complex Organic Molecules

As a versatile building block, this compound holds considerable potential for the synthesis of complex organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. innospk.com The aldehyde and amine functionalities provide two reactive handles for a wide array of chemical transformations, including condensation reactions, reductive aminations, and multicomponent reactions.

Future efforts will likely explore its use in constructing novel heterocyclic scaffolds, which are prevalent in bioactive compounds. For example, it could serve as a key precursor for synthesizing fluorinated quinolines, benzodiazepines, or benzimidazoles. rsc.org Its application in the synthesis of complex, unnatural fluorine-containing amino acids is another promising area. nih.gov These specialized amino acids are increasingly used to create peptides with enhanced stability and novel biological activities. nih.goviris-biotech.de The compound's utility as a reagent in the synthesis of potent antitumor agents, similar to how 3-(trifluoromethyl)benzaldehyde (B1294959) is used, is an area ripe for exploration. chemicalbook.com

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is a major trend in the chemical industry, aimed at improving efficiency, safety, and scalability. chimia.ch this compound is an ideal candidate for integration into these advanced manufacturing platforms. Flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates, which is particularly relevant for fluorination and amination reactions. uc.pt

Automated platforms can accelerate the synthesis and screening of libraries of compounds derived from this building block. nih.govamidetech.com By combining flow reactors with automated workup and analysis (e.g., HPLC-MS), researchers can rapidly explore new reaction conditions and synthesize a diverse range of derivatives for biological testing. chimia.ch This approach has been successfully applied to the production of complex molecules like monosaccharides and various APIs, demonstrating its feasibility. uc.ptnih.gov Implementing such a system for this compound could significantly speed up the discovery of new drug candidates and functional materials.

TechnologyKey Benefits for this compound Chemistry
Continuous Flow Synthesis Enhanced safety, precise process control, improved scalability, ability to perform multi-step sequences. uc.ptnih.gov
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid library generation, integration with analytics. chimia.chamidetech.com
Microfluidic Devices Small-scale reactions for initial discovery, reduced reagent consumption, rapid optimization. chimia.ch

Exploration of Applications in Materials Science

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive precursor for advanced materials. Research into its applications in materials science is an emerging opportunity, particularly in the fields of organic electronics and fluorinated polymers.

In organic electronics, fluorinated aromatic compounds are known to influence the electronic characteristics of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs). chemshuttle.com The combination of the electron-withdrawing trifluoromethyl group and the electron-donating amino group could lead to materials with interesting charge-transport properties. Future work could involve incorporating this benzaldehyde (B42025) into conjugated polymer backbones or using it to synthesize novel organic semiconductors.

As a precursor for advanced fluorinated polymers, this compound could be used to create materials with tailored properties. Fluoropolymers are known for their high thermal and chemical stability, low surface energy, and unique electrical properties (e.g., piezoelectricity, ferroelectricity). mdpi.com The presence of the reactive amine and aldehyde groups allows for polymerization or grafting onto other polymer chains, potentially leading to the development of novel fluorinated polyimides, polyamides, or epoxy resins with enhanced performance characteristics for demanding applications in aerospace, electronics, and biomedicine.

Design of Next-Generation Fluorine-Containing Organic Reagents and Catalysts

The distinct stereoelectronic profile of this compound makes it a valuable starting point for the design of new fluorine-containing reagents and organocatalysts. The introduction of fluorine can significantly alter the acidity, basicity, and reactivity of functional groups, enabling novel chemical transformations. iris-biotech.de

Future research could focus on converting the aldehyde and amine groups into more complex functionalities to create chiral ligands for asymmetric catalysis. The trifluoromethyl group, positioned ortho to the amino group, could exert significant steric and electronic influence, potentially leading to high levels of stereocontrol in catalytic reactions. Furthermore, this compound could serve as a scaffold for developing new electrophilic or nucleophilic fluorinating reagents. The design of tailor-made fluorinated amino acid derivatives from this precursor could also provide new tools for peptide and protein engineering, where fluorine is used as a probe for NMR studies or to modulate protein structure and function. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.